

Spectroscopic Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Isopropyl-m-phenylenediamine

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This technical guide provides a detailed overview of the spectroscopic data for **4-Isopropyl-m-phenylenediamine**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside established analytical methodologies.

Chemical Structure and Properties

4-Isopropyl-m-phenylenediamine is an aromatic amine with the following key properties:

- Molecular Formula: $C_9H_{14}N_2$
- Molecular Weight: 150.22 g/mol
- IUPAC Name: 4-isopropylbenzene-1,3-diamine
- CAS Number: 14235-45-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Isopropyl-m-phenylenediamine**. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	d	1H	Ar-H
~6.2 - 6.4	dd	1H	Ar-H
~6.1 - 6.2	d	1H	Ar-H
~3.5 - 4.5	br s	4H	-NH ₂
2.8 - 3.0	septet	1H	-CH(CH ₃) ₂
1.2 - 1.3	d	6H	-CH(CH ₃) ₂

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~148	Ar-C (quaternary)
~146	Ar-C (quaternary)
~130	Ar-C (quaternary)
~118	Ar-CH
~115	Ar-CH
~112	Ar-CH
~34	-CH(CH ₃) ₂
~24	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H Stretch (amine)
3050 - 3000	Medium	C-H Stretch (aromatic)
2960 - 2870	Strong	C-H Stretch (aliphatic)
1620 - 1580	Strong	N-H Bend (amine) and C=C Stretch (aromatic)
1520 - 1450	Medium	C=C Stretch (aromatic)
850 - 800	Strong	C-H Bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Predicted Fragment Ion
150	[M] ⁺ (Molecular Ion)
135	[M - CH ₃] ⁺
107	[M - C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Isopropyl-m-phenylenediamine**. These protocols are based on standard laboratory practices. [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Isopropyl-m-phenylenediamine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz FT-NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-5 seconds.
 - Referencing: The residual solvent peak is used as an internal reference.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz FT-NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse program.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **4-Isopropyl-m-phenylenediamine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000 - 400 cm^{-1} .

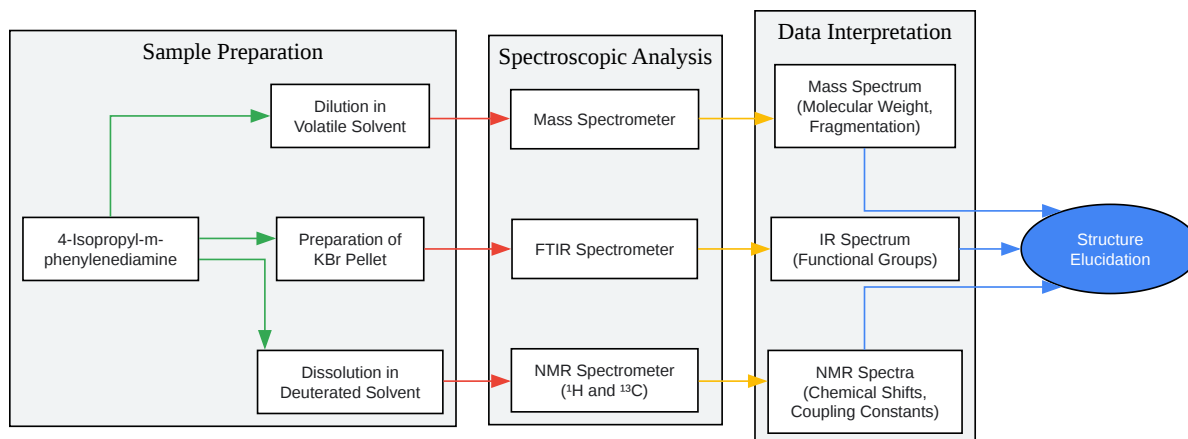
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **4-Isopropyl-m-phenylenediamine** in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Acquisition: Scan a mass range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Isopropyl-m-phenylenediamine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b077348#spectroscopic-data-for-4-isopropyl-m-phenylenediamine-nmr-ir-ms\]](https://www.benchchem.com/product/b077348#spectroscopic-data-for-4-isopropyl-m-phenylenediamine-nmr-ir-ms)

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